6-(chloromethyl)-N,N-dimethylpyridin-2-amine
Overview
Description
6-(Chloromethyl)-N,N-dimethylpyridin-2-amine is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloromethyl group attached to the sixth position of the pyridine ring and two methyl groups attached to the nitrogen atom at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(chloromethyl)-N,N-dimethylpyridin-2-amine typically involves the chloromethylation of N,N-dimethylpyridin-2-amine. One common method involves the reaction of N,N-dimethylpyridin-2-amine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2). The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the choice of solvents and catalysts may be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-(Chloromethyl)-N,N-dimethylpyridin-2-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of N-oxides or other oxidized products.
Reduction: Formation of methylated or other reduced derivatives.
Scientific Research Applications
6-(Chloromethyl)-N,N-dimethylpyridin-2-amine has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Materials Science: Utilized in the preparation of functional materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(chloromethyl)-N,N-dimethylpyridin-2-amine depends on its interaction with various molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins, nucleic acids, or other biomolecules, potentially altering their function .
Comparison with Similar Compounds
Similar Compounds
6-(Chloromethyl)-N,N-dimethylpyridin-3-amine: Similar structure but with the chloromethyl group at the third position.
6-(Bromomethyl)-N,N-dimethylpyridin-2-amine: Similar structure but with a bromomethyl group instead of a chloromethyl group.
6-(Chloromethyl)-N,N-diethylpyridin-2-amine: Similar structure but with ethyl groups instead of methyl groups.
Uniqueness
6-(Chloromethyl)-N,N-dimethylpyridin-2-amine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of the chloromethyl group at the sixth position and the dimethyl groups on the nitrogen atom provide distinct electronic and steric properties that can be exploited in various applications.
Properties
IUPAC Name |
6-(chloromethyl)-N,N-dimethylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c1-11(2)8-5-3-4-7(6-9)10-8/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LECLZVYANMESOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=N1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30591294 | |
Record name | 6-(Chloromethyl)-N,N-dimethylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30591294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
405103-62-0 | |
Record name | 6-(Chloromethyl)-N,N-dimethyl-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=405103-62-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(Chloromethyl)-N,N-dimethylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30591294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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